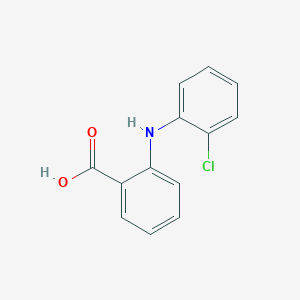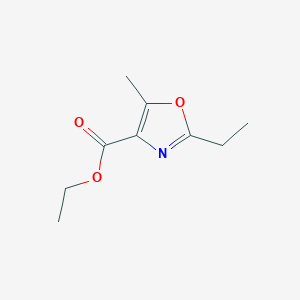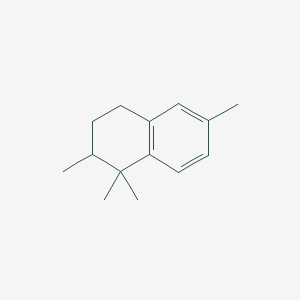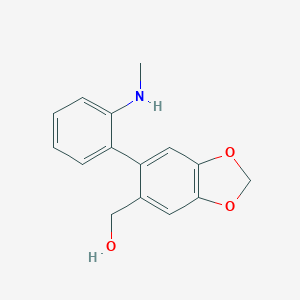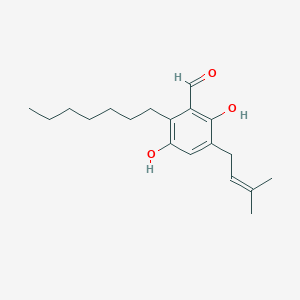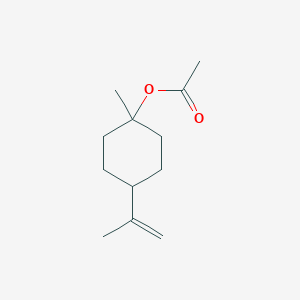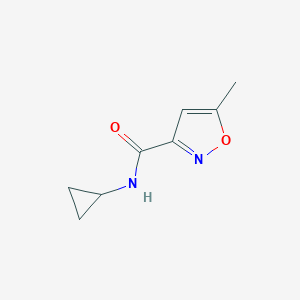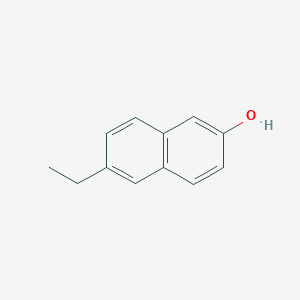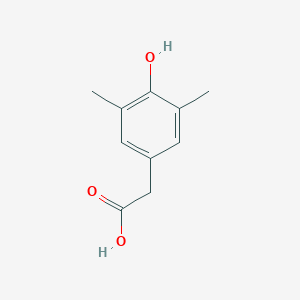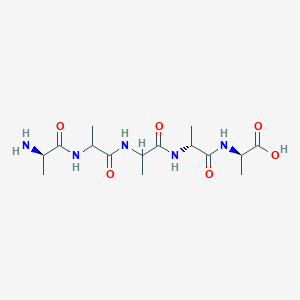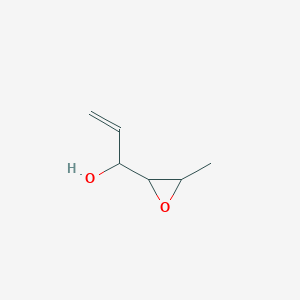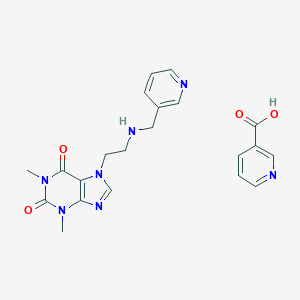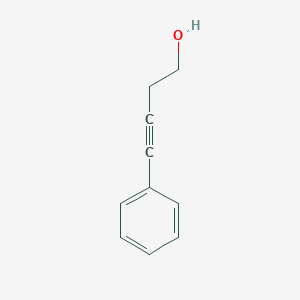![molecular formula C8H13N B158507 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole CAS No. 139218-89-6](/img/structure/B158507.png)
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and the growth of cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of cancer cell growth, and the induction of apoptosis in cancer cells. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to have antibacterial activity against Gram-positive bacteria. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential toxicity, which may limit its use in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole and its potential side effects.
Orientations Futures
There are many future directions for 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole research, including the development of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole derivatives with improved therapeutic properties, the investigation of the mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, and the evaluation of the safety and efficacy of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in vivo. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole may have potential applications in other fields, such as agriculture and food science, due to its antibacterial properties. Further research is needed to fully explore the potential applications of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in various fields.
Méthodes De Synthèse
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole can be synthesized through various methods, including the condensation of 1,4-diketones and primary amines, the reaction of aldehydes and primary amines, and the reaction of α,β-unsaturated ketones and primary amines. The most common method of synthesizing 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is the reaction of 1,4-diketones and primary amines. This method involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to form 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole.
Applications De Recherche Scientifique
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.
Propriétés
Numéro CAS |
139218-89-6 |
|---|---|
Nom du produit |
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
5-[(E)-but-1-enyl]-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h3,5H,2,4,6-7H2,1H3/b5-3+ |
Clé InChI |
XOFGPSGUVUQYAJ-HWKANZROSA-N |
SMILES isomérique |
CC/C=C/C1=NCCC1 |
SMILES |
CCC=CC1=NCCC1 |
SMILES canonique |
CCC=CC1=NCCC1 |
Synonymes |
2H-Pyrrole,5-(1-butenyl)-3,4-dihydro-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



